5-Nitro-2-phenoxy-1,3-thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O3S |
|---|---|
Molecular Weight |
222.22g/mol |
IUPAC Name |
5-nitro-2-phenoxy-1,3-thiazole |
InChI |
InChI=1S/C9H6N2O3S/c12-11(13)8-6-10-9(15-8)14-7-4-2-1-3-5-7/h1-6H |
InChI Key |
URFRKRPMZAUSRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Nitro 2 Phenoxy 1,3 Thiazole
Influence of the Nitro Group on Thiazole (B1198619) Ring Reactivity Profiles
The presence of a nitro group, a strong electron-withdrawing substituent, significantly alters the reactivity of the thiazole ring. analis.com.my This influence is primarily observed in the electrophilic and nucleophilic substitution patterns of the molecule.
Electrophilic Substitution Patterns at the C-5 Position of the Thiazole Ring
The thiazole ring itself is generally resistant to electrophilic attack. ias.ac.in However, the introduction of substituents can direct incoming electrophiles to specific positions. In the case of 5-Nitro-2-phenoxy-1,3-thiazole, the C-5 position is already occupied by the nitro group. Thiazole can undergo nitration, though under more drastic conditions than other heterocyclic compounds like thiophene (B33073) or furan. ias.ac.in For instance, thiazole itself can be nitrated to 5-nitrothiazole (B1205993) at elevated temperatures. ias.ac.in Similarly, 4-methylthiazole (B1212942) undergoes nitration to yield 4-methyl-5-nitrothiazole. ias.ac.in This suggests that electrophilic substitution, such as nitration, preferentially occurs at the C-5 position of the thiazole ring. ias.ac.in
Nucleophilic Substitution Reactivity at the C-2 Position and the Role of Electron-Withdrawing Substituents
The C-2 position of the thiazole ring is susceptible to nucleophilic substitution. This reactivity is enhanced by the presence of electron-withdrawing groups on the ring. analis.com.mynih.gov The nitro group at the C-5 position in this compound acts as a powerful electron-withdrawing group, reducing the electron density of the thiazole ring and making the C-2 position more electrophilic and thus more susceptible to attack by nucleophiles. analis.com.mybasicmedicalkey.comsavemyexams.com This facilitates the displacement of the phenoxy group by various nucleophiles.
Reaction Mechanisms of Derivatization at the Phenoxy Moiety
The phenoxy moiety of this compound can be derivatized through several reaction mechanisms. These reactions primarily involve modifications to the phenyl ring.
| Reaction Type | Reagents | Conditions | Products |
| Oxidation | Potassium permanganate (B83412) (acidic) | Reflux in H₂SO₄ | Cleavage of the thiazole ring to form carboxylic acid derivatives. |
| Reduction | Lithium aluminum hydride or sodium borohydride | Dry ether or methanol | Reduced forms of the compound. |
| Nucleophilic Substitution | Amines or thiols | Presence of a base (e.g., sodium hydroxide) | Substituted derivatives. |
Stability and Degradation Pathways of the Chemical Compound under Diverse Chemical Conditions
The stability of this compound is influenced by various factors, including pH, temperature, and light.
Hydrolytic Sensitivity : While stable in acidic conditions, nitro-substituted thiazoles can be susceptible to nucleophilic attack in basic media. vulcanchem.com
Thermal Stability : Analogous thiazole compounds suggest that it may decompose at temperatures above 200°C. vulcanchem.com
Photoreactivity : The presence of nitro groups may lead to photoreduction, necessitating storage in amber vials to protect from light. vulcanchem.com
Degradation can occur through pathways such as hydrolysis of the amide bond under acidic or basic conditions. vulcanchem.com For instance, related nitrosamine (B1359907) derivatives of thiazides have been shown to degrade rapidly in neutral to basic pH, while being significantly more stable in acidic conditions. researchgate.net
Interaction with Specific Chemical Reagents
The reactivity of this compound with various reagents is dictated by the functional groups present in the molecule.
Electrophiles : The thiazole ring, being electron-deficient due to the nitro group, is generally unreactive towards electrophiles. However, the phenoxy group can undergo electrophilic substitution reactions.
Nucleophiles : The electron-deficient C-2 position of the thiazole ring is a primary site for nucleophilic attack, leading to the substitution of the phenoxy group. analis.com.mynih.gov
Reducing Agents : The nitro group is susceptible to reduction by agents like lithium aluminum hydride or sodium borohydride, which can lead to the formation of the corresponding amino derivative.
Oxidizing Agents : Strong oxidizing agents like potassium permanganate can lead to the cleavage of the thiazole ring.
Advanced Spectroscopic and Structural Characterization of 5 Nitro 2 Phenoxy 1,3 Thiazole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is a cornerstone for determining the precise connectivity of atoms in 5-Nitro-2-phenoxy-1,3-thiazole. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra provides unambiguous evidence for its structure.
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the thiazole (B1198619) and phenoxy ring protons. The thiazole ring features a single proton at the C4 position, which appears as a singlet due to the absence of adjacent protons. Its chemical shift is significantly influenced by the electron-withdrawing nitro group at C5 and the adjacent sulfur atom. In related thiazole structures, protons at the C5 position can appear around δ 7.36 ppm; however, the presence of the nitro group at this position in the title compound eliminates this signal and deshields the C4 proton. acs.org The protons of the phenoxy group typically appear as a set of multiplets in the aromatic region (approximately δ 7.0-8.0 ppm).
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the thiazole ring exhibit characteristic chemical shifts, with the C2 carbon (attached to the phenoxy group) appearing significantly downfield due to its connection to two heteroatoms (S and N). The C5 carbon, bonded to the nitro group, is also heavily deshielded. In contrast, the C4 carbon appears at a more upfield position. researchgate.net The phenoxy ring carbons show typical signals in the aromatic region, with the ipso-carbon (C1' attached to oxygen) being the most deshielded.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular puzzle.
COSY would confirm the coupling relationships between adjacent protons within the phenoxy ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the phenoxy group to the thiazole ring by observing a correlation between the phenoxy protons and the C2 carbon of the thiazole ring. It would also confirm the position of the substituents on the thiazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous structures. researchgate.netsfasu.edu
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Thiazole C2 | - | ~170-175 |
| Thiazole C4 | ~8.0-8.5 (s, 1H) | ~115-120 |
| Thiazole C5 | - | ~145-150 |
| Phenoxy C1' | - | ~150-155 |
| Phenoxy C2'/C6' | ~7.0-7.2 (m, 2H) | ~118-122 |
| Phenoxy C3'/C5' | ~7.4-7.6 (m, 2H) | ~129-131 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy provides a molecular fingerprint, identifying the functional groups and bond vibrations within the compound.
IR Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of the nitro group. The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the NO₂ group are expected to appear as strong bands around 1582 cm⁻¹ and 1373 cm⁻¹, respectively. scialert.net Other key vibrations include:
Aromatic C-H stretching: Above 3000 cm⁻¹. scialert.net
C=C and C=N stretching: In the 1600-1450 cm⁻¹ region. scialert.net
C-O-C (ether) stretching: Asymmetric and symmetric stretches in the 1250-1050 cm⁻¹ region.
C-S stretching: Vibrations associated with the thiazole ring are found in the 900-600 cm⁻¹ range. scialert.netscialert.net
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar, more polarizable bonds. The symmetric vibrations of the nitro group and the breathing modes of the aromatic rings are often strong in the Raman spectrum. For a similar nitro-thiazole derivative, a strong Raman band for the NO₂ antisymmetric stretch was observed at 1582 cm⁻¹, with the symmetric stretch appearing at 1373 cm⁻¹. scialert.net The C-S stretching modes of the thiazole ring are also readily identified, appearing as strong bands at 769 cm⁻¹ and 698 cm⁻¹ in the IR spectrum and 785 cm⁻¹ and 692 cm⁻¹ in the Raman spectrum for a related compound. scialert.net
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Frequencies are based on data from analogous structures. scialert.netscialert.netmjcce.org.mk
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium / Strong |
| NO₂ Asymmetric Stretch | ~1580 | Strong / Strong |
| Aromatic C=C & Thiazole C=N Stretch | 1600-1450 | Medium-Strong / Medium-Strong |
| NO₂ Symmetric Stretch | ~1370 | Strong / Medium |
| Aryl-O-C Asymmetric Stretch | ~1250 | Strong / Weak |
| Aryl-O-C Symmetric Stretch | ~1050 | Medium / Weak |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry confirms the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns under electron impact (EI). The molecular formula for this compound is C₉H₆N₂O₃S, giving it a molecular weight of approximately 238.22 g/mol .
The fragmentation of related 5-nitro-thiazole compounds often proceeds through specific pathways. nih.gov Key fragmentation patterns expected for this compound include:
Loss of NO₂: A primary fragmentation involving the cleavage of the C-N bond, leading to a fragment ion at [M - 46]⁺. youtube.com
Loss of NO: Subsequent or alternative fragmentation can involve the loss of a nitric oxide radical, giving a peak at [M - 30]⁺. youtube.com
Cleavage of the Ether Bond: The C-O ether linkage can cleave, leading to the formation of a phenoxy radical (m/z 93) or a phenoxy cation (m/z 93), and a 5-nitrothiazole (B1205993) fragment.
Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage. Studies on similar molecules show a cleavage that results in the loss of the thiazole ring portion. nih.gov
Table 3: Predicted Major Mass Spectrometry Fragments for this compound
| m/z Value | Ion Structure / Identity |
|---|---|
| 238 | [M]⁺ (Molecular Ion) |
| 192 | [M - NO₂]⁺ |
| 162 | [M - NO₂ - S]⁺ or [M - NO - O₂]⁺ |
| 93 | [C₆H₅O]⁺ (Phenoxy cation) |
X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Crystal Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For this compound, a similar non-planar conformation is expected, with a notable dihedral angle between the plane of the thiazole ring and the plane of the phenoxy group. The crystal packing would likely be stabilized by weak intermolecular interactions, such as C-H···O and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov
Advanced Spectroscopic Probes for Electronic Transitions (e.g., UV-Vis absorption, steady-state and time-resolved fluorescence, for studying intrinsic photophysical phenomena)
UV-Visible and fluorescence spectroscopy probe the electronic properties of the molecule.
UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. Thiazole derivatives with extended conjugation typically exhibit maximum absorption wavelengths (λ_max) between 250 and 330 nm. acs.org The presence of the phenoxy and nitro groups, both containing non-bonding electrons and π-systems, will contribute to the absorption profile. An absorption maximum around 270 nm, characteristic of the phenoxy chromophore, is anticipated. sciforschenonline.orgsciforschenonline.org The nitro group can also contribute to a weak n → π* transition at a longer wavelength.
Fluorescence: The fluorescence properties of the molecule are heavily influenced by the presence of the nitro group. Aromatic nitro compounds are well-known to be potent fluorescence quenchers. sciforschenonline.org Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. Any emission, if observed, would likely be significantly red-shifted from the absorption maximum due to intramolecular charge transfer (ICT) character, where the phenoxy group acts as an electron donor and the nitro-thiazole moiety acts as an electron acceptor. researchgate.net
Computational and Theoretical Chemistry Studies of 5 Nitro 2 Phenoxy 1,3 Thiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. nih.gov For derivatives of thiazole (B1198619), DFT calculations, often using the B3LYP method with basis sets like 6-31+G(d,p) or 6-311G(d,p), are employed to determine optimized geometries, energies, and vibrational frequencies. christuniversity.inkbhgroup.inresearchgate.net These calculations provide a fundamental understanding of the molecule's stability and structural characteristics. christuniversity.in
A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. rasayanjournal.co.in The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. rasayanjournal.co.inresearchgate.net For thiazole derivatives, FMO analysis reveals how substituents, such as the nitro and phenoxy groups in 5-Nitro-2-phenoxy-1,3-thiazole, influence the electronic distribution and reactivity. mdpi.com The HOMO and LUMO orbitals for related thiazole structures show that the electron density is distributed across different parts of the molecule, indicating pathways for charge transfer. mdpi.com
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Representative Thiazole Derivative
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -6.5 |
| E_LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Molecular Electrostatic Potential (MEP) Surface Analysis and Quantitative Charge Distribution Studies
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rasayanjournal.co.inbhu.ac.in The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. rasayanjournal.co.in For aromatic and heterocyclic compounds, the MEP surface helps to identify the most reactive sites. bhu.ac.in In the case of this compound, the nitro group would be expected to create a significant region of negative potential, while the hydrogen atoms of the phenyl ring would exhibit positive potential. bhu.ac.in
Theoretical Investigations of Aromaticity and Resonance Forms of the Thiazole Ring in the Presence of Nitro and Phenoxy Substituents
The thiazole ring is an aromatic heterocycle, a property arising from the delocalization of π-electrons within the five-membered ring. nih.govfabad.org.tr This aromaticity is a key contributor to its stability and chemical properties. wikipedia.org The presence of substituents, such as the electron-withdrawing nitro group and the phenoxy group, can significantly influence the electronic structure and aromaticity of the thiazole ring.
Theoretical studies can quantify the aromaticity of the thiazole ring in this compound using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal how the electron density is redistributed due to the substituents and whether the aromatic character of the thiazole ring is enhanced or diminished.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. dovepress.com MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. researchgate.net This is particularly important given the flexibility of the phenoxy group.
Furthermore, MD simulations can provide detailed information about intermolecular interactions. nih.gov By simulating a system containing multiple molecules of this compound, it is possible to study how they interact with each other in a condensed phase. This can reveal information about packing in the solid state and the nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, which can influence the physical properties of the compound. researchgate.net
Quantum Chemical Descriptors for Predicting Reactivity and Spectroscopic Characteristics
Quantum chemical descriptors are numerical values derived from computational calculations that can be used to predict the reactivity and other properties of molecules. hakon-art.com These descriptors, often calculated using DFT, provide a quantitative basis for understanding and comparing the chemical behavior of different compounds. rasayanjournal.co.in
Some key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO). hakon-art.com
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO). hakon-art.com
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). hakon-art.com
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). hakon-art.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). hakon-art.com
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η, where μ is the chemical potential). hakon-art.com
These descriptors can be used to predict the relative reactivity of this compound and to understand how the nitro and phenoxy substituents modulate its chemical properties. researchgate.net Additionally, computational methods like Time-Dependent DFT (TD-DFT) can be used to predict spectroscopic characteristics, such as the UV-Vis absorption spectrum, by calculating the energies of electronic transitions. mdpi.com
Table 2: Calculated Quantum Chemical Descriptors for a Hypothetical Thiazole Derivative
| Descriptor | Formula | Value |
|---|---|---|
| Ionization Potential (I) | -E_HOMO | 6.5 eV |
| Electron Affinity (A) | -E_LUMO | 2.0 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.25 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV |
| Chemical Softness (S) | 1 / η | 0.44 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / 2η | 4.01 eV |
Note: The values presented are for illustrative purposes and based on the hypothetical data from Table 1. Actual values would require specific calculations for this compound.
Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Parameters
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. These models use a set of calculated molecular descriptors (similar to those used for reactivity prediction) to predict properties that may be difficult or time-consuming to measure experimentally.
For this compound, a QSPR model could be developed to predict various chemical parameters, such as its boiling point, solubility, or partition coefficient. This would involve calculating a wide range of descriptors for a series of related thiazole derivatives with known properties and then using statistical methods to build a predictive model. Such a model could then be used to estimate the properties of this compound and other new derivatives.
Structure Reactivity and Structure Interaction Relationship Studies in 5 Nitro 2 Phenoxy 1,3 Thiazole Analogues
Influence of Substituent Modifications on Thiazole (B1198619) Ring Reactivity Profiles and Selectivity
The reactivity of the thiazole ring in 5-Nitro-2-phenoxy-1,3-thiazole analogues is highly sensitive to the nature of its substituents. The inherent reactivity of the thiazole nucleus, which can undergo various reactions like electrophilic substitution, nucleophilic substitution, and cycloadditions, is significantly modulated by attached functional groups. mdpi.com
Research on related 5-nitrothiazole (B1205993) systems demonstrates that the C2 and C5 positions of the thiazole ring are particularly important for its chemical behavior. researchgate.net The presence of a strong electron-withdrawing group like the nitro group at the C5 position significantly deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the C2 position. However, in the parent compound, the C2 position is occupied by the phenoxy group. This makes the C4 position a potential site for certain reactions, though it is less reactive than the C5 proton in a standard thiazole.
Modifications often focus on the phenoxy ring or direct substitution on the thiazole ring if the synthetic route allows. For instance, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenoxy ring can indirectly influence the thiazole's electron density through the ether linkage.
Key Research Findings:
Substitution at C2 and C4: In broader thiazole chemistry, modifications at the C2 and C4 positions are common. For example, 2-amino-4-substituted-1,3-thiazoles are highly reactive, with the amino group and the C5 position being primary sites for further reactions. researchgate.net While the subject compound is a 2-phenoxy derivative, this highlights the importance of the substituents at these positions in directing reactivity.
Modifications for Biological Activity: Many modifications on related thiazole structures are driven by the search for enhanced biological activity. For instance, in a series of 2-acylamino-5-nitro-1,3-thiazoles, various substitutions were made to explore their antiprotozoal effects. mdpi.com Similarly, substitutions on the phenyl ring of 4-phenylthiazole (B157171) derivatives, including cyano, trifluoromethyl, and methoxy (B1213986) groups, have been shown to significantly affect their activity against Trypanosoma brucei rhodesiense. nih.gov
Table 1: Influence of Substituent Type on General Reactivity of the Thiazole Ring
| Substituent Type | Position on Thiazole/Phenoxy Ring | Expected Effect on Thiazole Ring Reactivity |
|---|---|---|
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Phenoxy Ring | Minor increase in electron density on the thiazole ring, potentially slightly activating it towards electrophiles. |
| Electron-Withdrawing Group (e.g., -Cl, -CF₃) | Phenoxy Ring | Minor decrease in electron density on the thiazole ring, further deactivating it towards electrophiles. |
| Halogens | Thiazole Ring (synthetic analogues) | Can act as leaving groups in nucleophilic substitution reactions and direct metallation reactions. |
Electronic and Steric Effects of Nitro and Phenoxy Groups on Reaction Pathways and Stereoselectivity
The nitro and phenoxy groups at the C5 and C2 positions, respectively, exert profound electronic and steric control over the reaction pathways and stereoselectivity of this compound.
Electronic Effects: The nitro group is one of the strongest electron-withdrawing groups, operating through both inductive (-I) and resonance (-R) effects. scielo.br This drastically lowers the electron density of the thiazole ring, making it an "electron-poor" heterocycle. This electronic state is a primary determinant of its reaction pathways:
Activation for Nucleophilic Attack: The electron deficiency makes the thiazole ring susceptible to attack by nucleophiles.
Deactivation for Electrophilic Attack: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution.
Influence on Acidity: The nitro group increases the acidity of protons on the thiazole ring, particularly the C4-H, making it more susceptible to deprotonation by a strong base.
Steric Effects: The phenoxy group introduces significant steric bulk at the C2 position. This steric hindrance can:
Direct Reaction Pathways: Block or hinder the approach of reactants to the adjacent C-N and C-S bonds within the ring.
Influence Stereoselectivity: In reactions that create new stereocenters near the C2 position, the bulky phenoxy group can direct the incoming reagent to the less hindered face of the molecule, thereby influencing the stereochemical outcome. Studies on related bicyclic systems have shown that steric hindrance can lead to highly stereospecific conversions. acs.org
Combined Effects on Reaction Pathways: The interplay of these effects dictates the molecule's reactivity. For example, in organophosphorus-catalyzed reductive C–N coupling reactions, nitroarenes are transformed into reactive nitrene-like intermediates. mit.edu The presence of the phenoxy group could sterically influence the approach of the coupling partner.
Theoretical Investigations of Non-covalent Interactions (e.g., hydrogen bonding, π-stacking) within Molecular Aggregates or with Model Chemical Substrates
Theoretical and computational methods, such as Density Functional Theory (DFT), are crucial for understanding the subtle non-covalent interactions that govern the supramolecular chemistry of this compound analogues. uomphysics.net These interactions are fundamental to crystal packing, molecular recognition, and binding to biological targets.
Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, analogues containing amino or hydroxyl groups can participate in significant hydrogen bonding. The nitrogen atoms of the thiazole ring and the oxygen atoms of the nitro group are effective hydrogen bond acceptors. Computational studies on related heterocyclic systems, like N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, have quantified the stabilization energies of dimers formed through C-H···O and C-H···S interactions, revealing their importance in forming stable synthons for crystal engineering. scielo.org.mx For this compound, C-H···O and C-H···N interactions involving the thiazole and phenoxy protons are expected to be key features in its crystal lattice.
π-Stacking: Both the thiazole and phenoxy rings are aromatic and can participate in π-π stacking interactions. These interactions are crucial for the stability of molecular aggregates. The electron-poor nature of the nitro-substituted thiazole ring makes it an ideal partner for stacking with electron-rich aromatic systems (a donor-acceptor or quadrupole-quadrupole interaction). Theoretical studies on other thiazole derivatives have highlighted the role of π-π stacking in their crystal packing. uomphysics.net
Other Non-covalent Interactions:
Halogen Bonding: Introduction of halogen substituents on the phenoxy ring can lead to halogen bonding, where the halogen acts as an electrophilic region (σ-hole) that interacts with a nucleophile, such as the thiazole nitrogen or nitro-group oxygen.
Arene-Thiazole Interactions: Molecular docking studies on other thiazole derivatives have shown that the thiazole ring can be strongly involved in non-covalent interactions with biological substrates, such as arene-arene interactions with amino acid residues like asparagine. acs.org
Table 2: Predicted Non-covalent Interactions in this compound
| Interaction Type | Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonding (acceptor) | Thiazole Nitrogen, Nitro Oxygen atoms | Key for interaction with H-bond donors in solvents or biological receptors. |
| π-π Stacking | Phenoxy-Phenoxy, Phenoxy-Thiazole, Thiazole-Thiazole | Contributes to crystal packing and stabilization of molecular aggregates. |
| C-H···π Interactions | Aromatic C-H bonds and the π-system of adjacent rings | Further stabilizes the three-dimensional structure in the solid state. |
Substituent Effects on Advanced Spectroscopic Signatures and Photophysical Behavior
The spectroscopic and photophysical properties of this compound analogues are directly linked to their electronic structure, which can be fine-tuned by substituents.
Spectroscopic Signatures (NMR, IR):
¹H and ¹³C NMR: The chemical shifts in NMR spectra are highly sensitive to the electronic environment. The strong electron-withdrawing nitro group will cause a significant downfield shift for the adjacent C4-H proton and the C4 and C5 carbons of the thiazole ring. tandfonline.com Substituents on the phenoxy ring will cause predictable shifts in the signals for the phenoxy protons and carbons based on their electron-donating or -withdrawing character.
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key signals would include strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1550 and 1370 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and C-O-C stretching of the phenoxy ether linkage. tandfonline.com
Photophysical Behavior (UV-Vis, Fluorescence): The photophysical properties are dictated by the energy levels of the molecular orbitals (HOMO and LUMO). The core structure represents a donor-π-acceptor (D-π-A) system, where the phenoxy group can act as a weak donor, the thiazole as a π-bridge, and the nitro group as a strong acceptor.
UV-Vis Absorption: The absorption spectrum is expected to be dominated by π→π* and n→π* transitions. The strong intramolecular charge transfer (ICT) character from the phenoxy to the nitro-thiazole moiety will likely result in a strong absorption band in the UV or visible region. Introducing electron-donating substituents on the phenoxy ring would be expected to cause a red-shift (bathochromic shift) in the maximum absorption wavelength (λmax) due to a smaller HOMO-LUMO gap. Conversely, electron-withdrawing groups may cause a blue-shift (hypsochromic shift). Computational studies on related thiazolo[5,4-d]thiazole (B1587360) derivatives have been used to predict how substituents affect their absorption spectra. researchgate.net
Fluorescence: Many D-π-A compounds exhibit fluorescence. However, nitroaromatic compounds are often weak emitters or non-emissive because the nitro group can promote efficient non-radiative decay pathways (e.g., intersystem crossing) from the excited state. The fluorescence quantum yield, if any, would be highly dependent on the specific substituents and the solvent environment.
Table 3: Predicted Effect of Phenoxy Substituents on λmax
| Substituent on Phenoxy Ring | Electronic Nature | Expected Effect on HOMO-LUMO Gap | Predicted Shift in λmax |
|---|---|---|---|
| -OCH₃ (p-methoxy) | Strong Electron-Donating | Decrease | Bathochromic (Red Shift) |
| -CH₃ (p-methyl) | Weak Electron-Donating | Slight Decrease | Slight Bathochromic (Red Shift) |
| -H (unsubstituted) | Neutral | Reference | - |
| -Cl (p-chloro) | Weak Electron-Withdrawing | Slight Increase | Slight Hypsochromic (Blue Shift) |
Advanced Applications and Functionalization Strategies for 5 Nitro 2 Phenoxy 1,3 Thiazole Derivatives
Utilization in Materials Science
The inherent electronic properties of 5-nitro-2-phenoxy-1,3-thiazole make it a promising candidate for various applications in materials science, from optics to advanced polymers and sensors.
Chromophores for Nonlinear Optics (NLO)
The development of chromophores with large second-order nonlinear optical (NLO) properties is crucial for applications in electro-optic devices and optical information processing. The performance of these materials is highly dependent on the molecular structure of the chromophore. Thiazole-containing systems are recognized for their potential in NLO applications. The 5-nitrothiazole (B1205993) group, in particular, serves as a powerful electron-accepting unit. researchgate.netmdpi.com When connected to an electron-donating group through a conjugated system, it can lead to molecules with significant first hyperpolarizability (β), a key measure of NLO activity.
In the this compound structure, the phenoxy group acts as the electron donor (D) and the nitro group is a strong electron acceptor (A), while the thiazole (B1198619) ring serves as the conjugated π-bridge. This D-π-A configuration is a classic design for NLO chromophores. Research on dual-functional carbazole-based chromophores has successfully utilized a 5-nitrothiazole moiety as the electron-accepting group to create materials for photorefractive polymers, demonstrating the effectiveness of this unit in enhancing NLO properties. researchgate.netmdpi.com Therefore, the this compound scaffold is an excellent candidate for development as a high-performance NLO chromophore.
Components in Advanced Polymeric Materials
Thiazole derivatives have been successfully incorporated into various polymer architectures to create materials with tailored properties. For instance, polymers containing a nunchaku-like unit with an azo chromophore have been synthesized using 2-amino-5-nitrothiazole (B118965), indicating the viability of using nitrothiazole derivatives as monomers. researchgate.net
The this compound molecule can be envisioned as a monomer or a precursor to a monomer for advanced polymeric materials. By functionalizing the phenoxy ring with a polymerizable group, such as a vinyl, acrylate, or styrenic moiety, it could be integrated into polymer chains via chain-growth polymerization. Alternatively, introducing reactive sites on the phenoxy ring (e.g., hydroxyl or amino groups) would allow its incorporation into step-growth polymers like polyesters or polyamides. Such polymers could exhibit interesting thermal and optical properties, potentially finding use as photorefractive materials or in other specialized applications. researchgate.netmdpi.comgoogle.com
Chemical Sensors
The development of chemical sensors for the detection of various analytes is a critical area of research. Thiazole-based compounds have been employed as fluorescent materials and key starting materials in the synthesis of new drug candidates and medicinally active compounds. Azo dyes derived from 2-amino-5-nitrothiazole have been synthesized and investigated for their biological and chemical properties, highlighting the utility of this scaffold in creating responsive molecules. nih.gov
The this compound core could serve as the basis for new chemical sensors. The strong intramolecular charge-transfer (ICT) character resulting from its D-π-A structure often leads to environmentally sensitive fluorescence (solvatochromism). An interaction with a target analyte could perturb this ICT state, resulting in a detectable colorimetric or fluorescent signal. For example, a sensor could be designed where the binding of an ion to a receptor appended to the phenoxy ring modulates the electron-donating ability of the phenoxy group, thereby altering the absorption and emission wavelengths of the molecule.
Role in Catalysis or Organocatalysis for Specific Chemical Transformations
While the direct use of this compound as a catalyst is not widely documented, its structural components are relevant in the field of catalysis. Nitrothiazole derivatives have been noted for their activity against various bacteria, and their synthesis is an active area of research that sometimes involves organocatalysis. mdpi.com More broadly, nitro-containing compounds and thiazole derivatives are integral to many synthetic transformations. nih.gov
The 5-nitrothiazole moiety is characterized as a highly active electrophile. thieme-connect.com This electrophilicity could be harnessed in catalytic cycles where the thiazole ring acts as an activating group. Furthermore, the this compound molecule could be a precursor to a more complex catalyst. The phenoxy group could be functionalized to introduce a coordinating ligand for metal-based catalysis or a hydrogen-bonding motif to create an organocatalyst. For example, installing a hydroxyl or amino group at the ortho-position of the phenoxy ring could create a bidentate ligand capable of coordinating with metal centers, potentially catalyzing reactions such as cross-couplings or oxidations.
Development of Chemical Probes and Reagents Based on the this compound Scaffold
Chemical probes are essential tools for visualizing and quantifying biological molecules and processes in real-time. The reactivity of the this compound scaffold makes it an attractive candidate for designing such probes.
The key to its potential as a probe lies in the 2-phenoxy group on the 5-nitrothiazole core. The strong electron-withdrawing effect of the nitro group at the 5-position activates the 2-position of the thiazole ring towards nucleophilic aromatic substitution (SNAr). This makes the phenoxy group a suitable leaving group when attacked by strong nucleophiles. This principle can be used to design reaction-based probes, particularly for biologically relevant thiols like cysteine, homocysteine, and glutathione.
A probe based on this scaffold would likely be non-fluorescent or weakly fluorescent due to quenching effects. Upon reaction with a thiol, the phenoxy group would be displaced, forming a new 2-alkylthio-5-nitrothiazole derivative. This substitution could trigger a significant change in the electronic properties of the molecule, leading to the "turn-on" of a strong fluorescent signal or a distinct colorimetric shift, allowing for the detection and quantification of the target thiol. This strategy leverages the inherent reactivity of the molecule for a specific analytical purpose. The synthesis of various bioactive azo dyes from 2-amino-5-nitrothiazole further supports the use of this core structure in developing new chemical reagents. nih.gov
Strategies for Further Functionalization, Oligomerization, and Polymerization for Macro-molecular Architectures
The this compound molecule is a versatile platform that can be readily modified to generate a library of derivatives with diverse properties or to build larger macromolecular structures.
Strategies for Further Functionalization
Several reactive handles on the molecule can be targeted for chemical modification.
| Reactive Site | Transformation | Resulting Functionality | Potential Applications |
| Nitro Group | Reduction (e.g., using SnCl₂, H₂/Pd) | Amino Group (-NH₂) | A versatile nucleophile for amidation, sulfonylation, or diazotization to form azo dyes. nih.gov |
| 2-Phenoxy Group | Nucleophilic Aromatic Substitution (SNAr) | Thioether, Amine, etc. | Introduction of new functional groups by displacing the phenoxy moiety with various nucleophiles. nih.govsioc-journal.cn |
| Phenoxy Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted Phenoxy Ring | Tuning of electronic properties (e.g., enhancing the donor strength) or adding reactive handles. |
| Thiazole Ring | Metalation/Substitution | Functionalized Thiazole | Direct modification of the heterocyclic core, although generally less facile than other transformations. |
The reduction of the nitro group to an amine is arguably the most powerful transformation, as the resulting 2-phenoxy-5-aminothiazole provides a nucleophilic center for a vast array of subsequent reactions.
Oligomerization and Polymerization
The functionalized derivatives described above can serve as monomers for the synthesis of oligomers and polymers.
Step-Growth Polymerization : A bifunctional monomer can be synthesized from this compound. For example, reduction of the nitro group to an amine, followed by the attachment of a carboxylic acid to the para-position of the phenoxy ring, would yield an A-B type monomer. This monomer could then undergo self-condensation to form a polyamide chain, with the thiazole unit as a recurring feature in the polymer backbone.
Chain-Growth Polymerization : By introducing a polymerizable group like a vinyl or norbornene moiety onto the phenoxy ring, the molecule can be converted into a monomer suitable for radical polymerization or Ring-Opening Metathesis Polymerization (ROMP). researchgate.net This approach would lead to polymers with the this compound unit as a pendant group.
Azo-Coupling Polymerization : Drawing inspiration from known methods, the amino derivative (2-phenoxy-5-aminothiazole) could be diazotized and coupled with other aromatic monomers to create azo polymers. researchgate.net These materials are often photoresponsive and could be used in optical switching or data storage applications.
Through these strategies, a wide range of novel macromolecular architectures can be developed, all derived from the versatile this compound scaffold.
Future Directions and Emerging Research Avenues for Nitro Phenoxy Thiazoles
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency, Sustainability, and Precision
The future of synthesizing nitro-phenoxy-thiazoles hinges on the development of methodologies that are not only high-yielding but also environmentally benign and surgically precise. Current research points towards several promising avenues:
One-Pot Telescoped Synthesis: Building on established methods, future research will likely focus on telescoping multi-step sequences into single, uninterrupted operations. For instance, the synthesis of thiazole (B1198619) derivatives from β-keto esters and thioureas could be further optimized to minimize waste and purification steps. mdpi.com
Mechanochemical Synthesis: Solvent-free or liquid-assisted grinding techniques are emerging as powerful, sustainable alternatives to traditional solvent-based refluxing. beilstein-journals.org These methods can accelerate reaction times, increase yields, and in some cases, provide access to unique polymorphs or supramolecular assemblies that are inaccessible through solution-phase chemistry. beilstein-journals.org
Flow Chemistry: Continuous flow reactors offer unparalleled control over reaction parameters such as temperature, pressure, and mixing. This precision is ideal for managing the exothermic nature of nitration reactions and for improving the safety and reproducibility of synthesizing nitro-substituted heterocycles.
Catalytic C-H Activation: Direct C-H functionalization represents the pinnacle of synthetic efficiency, as it avoids the need for pre-functionalized starting materials. Future work could explore the use of transition metal catalysts (e.g., rhodium, palladium) to directly couple phenols with a pre-formed 5-nitrothiazole (B1205993) core, or vice-versa, offering a highly atom-economical route. beilstein-journals.org
| Synthetic Methodology | Potential Advantages |
| One-Pot Synthesis | Reduced solvent waste, fewer purification steps, time efficiency. mdpi.com |
| Mechanochemistry | Reduced or no solvent use, potential for novel products, energy efficiency. beilstein-journals.org |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, scalability. |
| C-H Activation | High atom economy, reduced synthetic steps, novel disconnection approaches. beilstein-journals.org |
Exploration of Complex Molecular Architectures and Hybrid Systems Incorporating the 5-Nitro-2-phenoxy-1,3-thiazole Moiety
The this compound unit is an ideal building block for constructing larger, multifunctional molecules. Its defined electronic properties and synthetic accessibility allow for its integration into sophisticated molecular designs.
Future research will likely focus on creating hybrid molecules where the nitro-phenoxy-thiazole moiety is covalently linked to other pharmacophores or functional groups to achieve synergistic or novel properties. Examples of such exploratory architectures include:
Pyrazole-Thiazole Hybrids: The synthesis of molecules combining the thiazole ring with a pyrazole (B372694) scaffold has been demonstrated. vulcanchem.com Incorporating the 5-nitro-2-phenoxy group into such systems could lead to compounds with dual-target biological activity. vulcanchem.com
Peptidomimetics: The thiazole ring can act as a bioisostere for peptide bonds. Integrating the this compound unit into peptide-like backbones could yield novel peptidomimetics with enhanced stability and specific biological targets. beilstein-journals.org
Application of Machine Learning and Artificial Intelligence in Predicting Chemical Properties and Reaction Outcomes
The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. researchgate.netnih.gov For thiazole derivatives, these computational tools are already being applied to accelerate research and development. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): 2D and 4D-QSAR models are being built to correlate the structural features of thiazole derivatives with their biological activities, such as antifungal or anti-inflammatory properties. laccei.orgtandfonline.com These models can predict the activity of untested compounds, helping to prioritize synthetic targets. laccei.org The predictive accuracy of these models is promising, with reported correlation coefficients (R²) for test sets reaching 0.621 for 2D-QSAR and even higher for more complex models. laccei.orgtandfonline.com
Property Prediction: ML algorithms, including random forests, decision trees, and XGBoost, are being trained on large datasets to predict the physicochemical properties and bioactivities of new thiazole derivatives. researchgate.netnih.gov These models help in identifying compounds with desirable characteristics, such as potent enzyme inhibition, before they are ever synthesized. researchgate.netnih.govarxiv.org Recent studies on urease inhibitors demonstrated that ML models could achieve a balanced accuracy of 78%. researchgate.net
Reaction Optimization: AI can also be used to predict the optimal conditions for chemical reactions, increasing yields and reducing the number of experiments needed. By analyzing data from previous synthetic efforts, ML models can suggest the best catalysts, solvents, and temperature profiles for synthesizing a specific this compound derivative.
| AI/ML Application | Objective | Key Algorithms/Methods |
| QSAR Modeling | Predict biological activity based on molecular structure. laccei.orgtandfonline.com | Multiple Linear Regression (MLR), Random Forest. laccei.orgtandfonline.com |
| Property Prediction | Forecast physicochemical properties and bioactivity. researchgate.netdntb.gov.ua | Decision Trees, XGBoost, Graph Neural Networks (GNNs). nih.govdntb.gov.ua |
| Reaction Prediction | Optimize synthetic routes and reaction conditions. | Neural Networks, Reinforcement Learning. |
Deeper Insight into Non-Covalent Interactions and Supramolecular Assembly Based on the Thiazole Scaffold
The way molecules of this compound interact with each other in the solid state is governed by a subtle interplay of non-covalent forces. Understanding these interactions is crucial for crystal engineering and materials design.
Hydrogen and Halogen Bonding: In related thiazole structures, intermolecular interactions such as C-H···O hydrogen bonds play a critical role in the formation of extended supramolecular assemblies. vulcanchem.comconicet.gov.ar The introduction of halogen atoms can lead to halogen bonding (e.g., N···Br or O···Br), which directs the self-assembly into specific motifs like 1D chains instead of 2D layers. The oxygen atoms of the nitro group and the phenoxy ether linkage in this compound are prime candidates to act as hydrogen bond acceptors.
π-π Stacking: The aromatic thiazole and phenoxy rings facilitate π-π stacking interactions, which are vital for stabilizing crystal packing. vulcanchem.com The electron-deficient character of the nitro-substituted thiazole ring can promote favorable interactions with electron-rich aromatic systems in co-crystals or hybrid molecules.
Potential for Integration into Multifunctional Chemical Systems for Advanced Research Applications
The unique combination of a nitro group (strong electron-withdrawing), a phenoxy group (tunable electronics), and a thiazole core (a versatile pharmacophore) makes this compound a candidate for integration into advanced, multifunctional systems.
Materials Science: The significant π-conjugated system and the presence of electron-donating (phenoxy) and electron-withdrawing (nitro) groups suggest potential in materials science. vulcanchem.com These "push-pull" characteristics are desirable for non-linear optical (NLO) materials. Furthermore, such conjugated systems could be explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs). vulcanchem.com
Multitarget Agents: In medicinal chemistry, the trend is moving towards agents that can modulate multiple biological targets simultaneously to combat complex diseases. The this compound moiety could be used as a core scaffold to which other pharmacophores are attached, creating hybrid molecules designed to interact with multiple receptors or enzymes. vulcanchem.com
Chemical Sensors: The electronic properties of the scaffold could be harnessed to develop chemical sensors. The interaction of an analyte with the phenoxy group or the thiazole ring could induce a change in the molecule's electronic structure, leading to a detectable optical or electrochemical signal.
Q & A
Q. Monitoring Methods :
- Thin-Layer Chromatography (TLC) to track reaction progress using polar/non-polar solvent systems .
- NMR Spectroscopy (¹H, ¹³C) to confirm intermediate structures and final product purity .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
A combination of techniques is used:
- ¹H/¹³C NMR : Assign peaks to specific protons (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbons (nitro group at ~150 ppm) .
- FT-IR : Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Elemental Analysis : Verify empirical formula (e.g., C: 47.35%, H: 2.65%, N: 18.40% for analogous compounds) .
Advanced: How to optimize reaction yields when synthesizing derivatives of this compound?
Answer:
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro-group reactivity .
- Temperature Control : Maintain 0–5°C during nitration to minimize side reactions .
- Catalysts : Use Pd(PPh₃)₄ for efficient coupling of phenoxy groups .
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sensitive intermediates .
Q. Example Optimization Table :
| Step | Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Nitration | H₂SO₄/HNO₃, 0°C, 2 hr | 85% → 92% | |
| Phenoxy Coupling | Pd(PPh₃)₄, DMF, 80°C | 70% → 88% | |
| Purification | Silica gel chromatography | Purity >98% |
Advanced: How does this compound interact with biological targets like the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme?
Answer:
Mechanistic insights include:
- Hydrogen Bonding : The nitro group forms hydrogen bonds with active-site residues (e.g., N–H···N interactions) .
- Electron Withdrawal : The nitro group polarizes the thiazole ring, enhancing binding to PFOR’s redox-active cofactors .
- Docking Studies : Molecular models show the phenoxy group occupies hydrophobic pockets, stabilizing enzyme-inhibitor complexes .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Address discrepancies via:
- Purity Verification : Re-analyze compounds via HPLC or mass spectrometry to rule out impurities .
- Assay Standardization : Use consistent protocols (e.g., MIC for antimicrobial studies, MTT for cytotoxicity) .
- Structural Confirmation : Re-examine NMR/IR data to ensure correct stereochemistry and functional group integrity .
Basic: What are the common degradation pathways for this compound under experimental conditions?
Answer:
Degradation mechanisms include:
- Photolysis : UV exposure cleaves the nitro group, forming nitrite byproducts .
- Hydrolysis : Acidic/alkaline conditions break the thiazole ring, yielding sulfonic acid derivatives .
- Thermal Decomposition : Heating above 150°C leads to denitration and phenoxy group elimination .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Answer:
Use:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects and transition states for reaction feasibility .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties to guide derivatization .
Basic: How to safely handle this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
